Potassium(3-fluoro-4-biphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of fluorine atoms in the structure enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide typically involves the reaction of 2-fluoro-4-phenylphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems for purification and quality control ensures consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides or reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its ability to enhance the bioavailability and metabolic stability of these compounds.
Medicine: It is employed in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which have applications in electronics and aerospace industries.
Mechanism of Action
The mechanism by which potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide exerts its effects involves the formation of a boron-carbon bond through a cross-coupling reaction. The compound acts as a boron source, which reacts with a palladium catalyst and an organic halide to form the desired product. The presence of fluorine atoms in the structure enhances the reactivity of the boron center, facilitating the formation of the boron-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(2-methoxyphenyl)boranuide
- Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide
Uniqueness
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide is unique due to the presence of both fluorine and phenyl groups in its structure. This combination enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry. The compound’s ability to participate in various chemical reactions, particularly cross-coupling reactions, sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H8BF4K |
---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
potassium;trifluoro-(2-fluoro-4-phenylphenyl)boranuide |
InChI |
InChI=1S/C12H8BF4.K/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17;/h1-8H;/q-1;+1 |
InChI Key |
RNFLHCXNNKVLBO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.